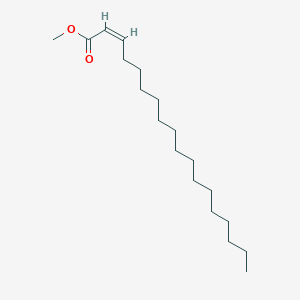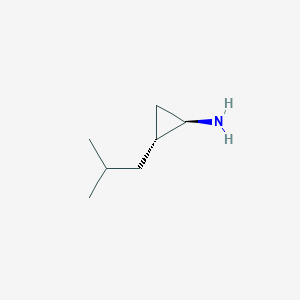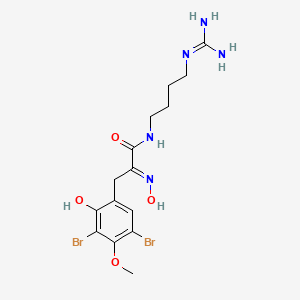
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde and 4-guanidinobutylamine.
Formation of Intermediate Compounds: The initial step may involve the formation of intermediate compounds through reactions such as condensation or addition.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific reaction conditions, such as the presence of a catalyst or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the functional groups, such as converting oximes to amines.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide in acetone, silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding:
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Analytical Chemistry: Applications in analytical techniques such as chromatography or spectroscopy.
作用机制
The mechanism of action of (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites, inhibit enzyme activity, or modulate signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- (E)-3-(3,5-Dibromo-2-hydroxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide
- (E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-aminobutyl)-2-(hydroxyimino)propanamide
Uniqueness
(E)-3-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-N-(4-guanidinobutyl)-2-(hydroxyimino)propanamide is unique due to the presence of both guanidino and hydroxyimino functional groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
属性
分子式 |
C15H21Br2N5O4 |
|---|---|
分子量 |
495.17 g/mol |
IUPAC 名称 |
(2E)-N-[4-(diaminomethylideneamino)butyl]-3-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C15H21Br2N5O4/c1-26-13-9(16)6-8(12(23)11(13)17)7-10(22-25)14(24)20-4-2-3-5-21-15(18)19/h6,23,25H,2-5,7H2,1H3,(H,20,24)(H4,18,19,21)/b22-10+ |
InChI 键 |
VQVQKWFMTUMXDY-LSHDLFTRSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1Br)O)C/C(=N\O)/C(=O)NCCCCN=C(N)N)Br |
规范 SMILES |
COC1=C(C=C(C(=C1Br)O)CC(=NO)C(=O)NCCCCN=C(N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
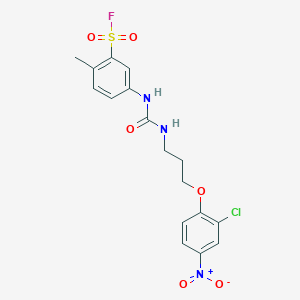
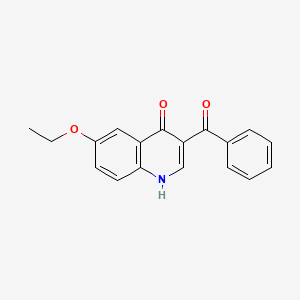
![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)



![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
